molecular formula C12H21BO2 B13566315 2-(Bicyclo[3.1.0]hexan-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(Bicyclo[3.1.0]hexan-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13566315
M. Wt: 208.11 g/mol
InChI Key: KNOPKUHEOKRHAB-UHFFFAOYSA-N
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Description

2-{bicyclo[3.1.0]hexan-6-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C12H21BO2. It is a boron-containing compound that features a bicyclo[3.1.0]hexane ring system and a dioxaborolane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{bicyclo[3.1.0]hexan-6-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes in the presence of an organic or iridium photoredox catalyst under blue LED irradiation. This method provides good yields and is highly diastereoselective when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-{bicyclo[3.1.0]hexan-6-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Borylation: Palladium catalysts are commonly used.

    Hydroboration: Transition metal catalysts are employed.

Major Products

    Borylation: Pinacol benzyl boronate.

    Hydroboration: Corresponding boron-containing products depending on the starting alkyne or alkene.

Mechanism of Action

The mechanism of action of 2-{bicyclo[3.1.0]hexan-6-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as borylation and hydroboration. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{bicyclo[3.1.0]hexan-6-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the bicyclo[3.1.0]hexane ring system and the dioxaborolane moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C12H21BO2

Molecular Weight

208.11 g/mol

IUPAC Name

2-(6-bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H21BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9(8)10/h8-10H,5-7H2,1-4H3

InChI Key

KNOPKUHEOKRHAB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2C3C2CCC3

Origin of Product

United States

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